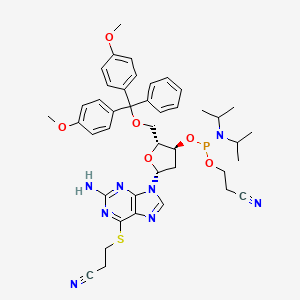
6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural properties, which allow for specific modifications and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- typically involves the protection of the 6-thio group with a 2-cyanoethyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMTr) group. The 6-thio group is then protected with a 2-cyanoethyl group under mild conditions using reagents such as 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphoramidite and a nucleophilic activator like 4,5-dicyanoimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost efficiency, often involving automated synthesizers and large-scale reactors to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The 2-cyanoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery and gene therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- involves its incorporation into oligonucleotides, where it can participate in base pairing and stacking interactions. The 2-cyanoethyl group provides additional stability and protection during synthesis, while the DMTr group facilitates purification and handling. The compound’s unique structure allows it to interact with specific molecular targets, such as nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
6-S-(2-Cyanoethyl)-2’-O-(tert-butyldimethylsilyl)-6-thioinosine: Another modified nucleoside with similar protective groups.
4’-ThioRNA Phosphoramidites: Used in the synthesis of 4’-thioRNA, which has enhanced stability and binding properties.
Uniqueness
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is unique due to its specific combination of protective groups, which provide both stability and ease of synthesis. This makes it particularly valuable in the synthesis of modified oligonucleotides for various research applications .
Properties
Molecular Formula |
C43H51N8O6PS |
|---|---|
Molecular Weight |
839.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1 |
InChI Key |
ISFJLTOJWXWKGD-MACIYHSTSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


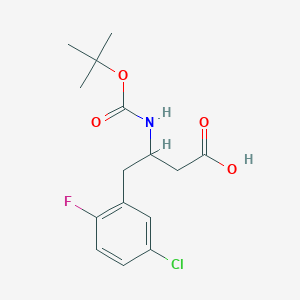
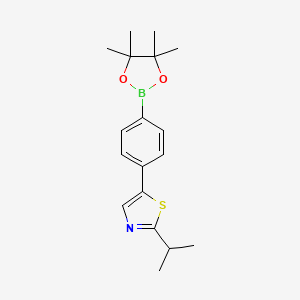
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
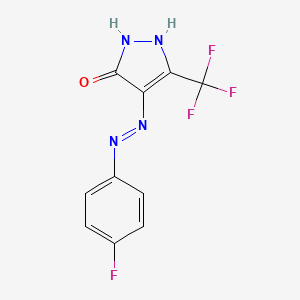
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
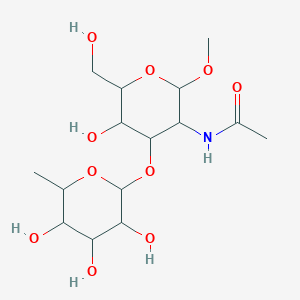
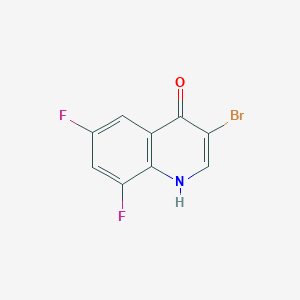
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
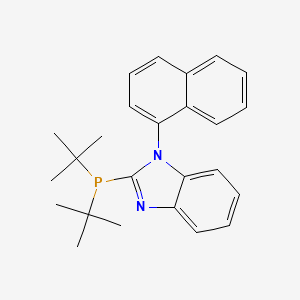
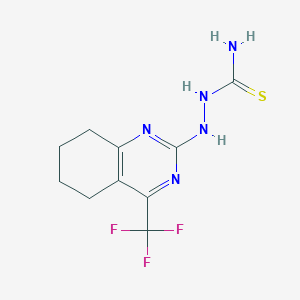
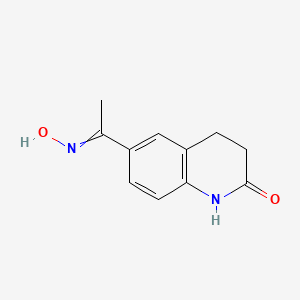
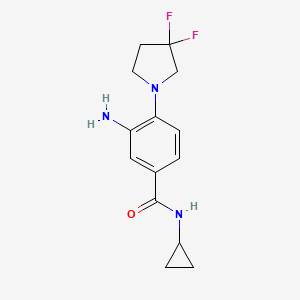
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
